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Introduction: Boron is the most common p-type dopant used in silicon-based semiconductor

manufacturing.[1][2][3][4] The precise introduction of boron atoms into the silicon crystal lattice

creates "holes," which act as positive charge carriers, thereby controlling the electrical

conductivity of the material.[4][5][6] This process, known as doping, is a fundamental step in

the fabrication of electronic devices such as diodes, transistors, and integrated circuits.[1][7]

This document provides detailed application notes and experimental protocols for the primary

techniques used for boron doping: ion implantation, thermal diffusion, and in-situ doping during

epitaxial growth.

Ion Implantation
Ion implantation is a highly precise and controllable method for introducing dopants into a

semiconductor substrate.[5][7][8] It involves accelerating boron ions to a high energy and

directing them as a beam onto the silicon wafer.[7][9] The ions penetrate the surface and come

to rest at a depth determined by their energy.[10][11] This technique offers exceptional control

over the dose (number of dopant atoms per unit area) and the depth of the doped region.[8]

Key Applications:

Formation of shallow source/drain extensions in modern CMOS transistors.
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Precise adjustment of the threshold voltage (Vt) in MOSFETs.[9]

Creation of complex, non-uniform doping profiles (retrograde wells).

Quantitative Data for Boron Ion Implantation
The following table summarizes typical parameters for boron ion implantation in silicon. The

process often uses Boron Trifluoride (BF₃) or Diborane (B₂H₆) as the ion source.[10] For

shallow junctions, the molecular ion BF₂⁺ is often used, as it dissociates upon impact,

effectively reducing the boron implant energy.[12]

Parameter Typical Range Unit Notes

Implant Energy 0.1 - 200 keV

Lower energies (0.1-

10 keV) for shallow

junctions; higher

energies for deep

wells.[10][12]

Implant Dose 1x10¹¹ - 1x10¹⁶ atoms/cm²

Low dose for Vt

adjust; high dose for

source/drain

formation.[12][13]

Peak Concentration 1x10¹⁶ - 5x10²⁰ atoms/cm³

Dependent on dose

and energy. Can

exceed solid solubility.

Junction Depth 10 - 500 nm
Controlled primarily by

implant energy.

Tilt Angle 3 - 7 degrees

Used to minimize ion

channeling along

crystal planes.[10]

Wafer Temperature Room Temp. to 500 °C

Hot implantation can

be used to control

surface damage.[9]
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Experimental Protocol: Boron Ion Implantation
This protocol outlines the standard steps for p-type doping of a silicon wafer using ion

implantation.

1. Wafer Preparation:

Start with a clean, n-type silicon wafer.
If selective doping is required, a masking layer (e.g., photoresist or silicon dioxide) must be
patterned on the wafer surface to define the regions to be implanted.
Perform a pre-implant cleaning step, typically a brief etch in dilute hydrofluoric acid (HF) to
remove any native oxide from the implant windows.

2. Implanter Setup:

Load the wafer into the ion implanter's process chamber.
Select the boron source gas (e.g., BF₃).
Set the key process parameters:

Ion Species: Select the desired ion (e.g., ¹¹B⁺ or ⁴⁹BF₂⁺).
Energy: Set the acceleration energy according to the target junction depth (e.g., 5 keV for a
shallow junction).
Dose: Set the total number of ions to be implanted per unit area (e.g., 5x10¹⁵ cm⁻² for a
source/drain region).[14]
Beam Current: Set the ion beam current, which determines the implantation time (e.g., 1-15
mA).[14]
Tilt/Twist Angle: Set the wafer orientation relative to the ion beam to prevent channeling (e.g.,
7° tilt).[10]

3. Implantation Process:

Evacuate the process chamber to high vacuum.
Generate the ion beam, analyze it to select the correct ion species, and accelerate it to the
set energy.
Scan the ion beam across the wafer surface (or move the wafer through a stationary beam)
until the target dose is reached. The system continuously monitors the implanted charge to
determine the dose.[9]

4. Post-Implantation Annealing:
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After implantation, the silicon crystal lattice is damaged and most boron atoms are not in
electrically active substitutional sites.
A high-temperature annealing step is required to repair the crystal damage and "activate" the
dopants.
Common methods include:

Rapid Thermal Annealing (RTA): Heat the wafer to a high temperature (e.g., 900-1050°C) for
a short time (e.g., 1-60 seconds). This activates the dopants while minimizing their diffusion.
Furnace Annealing: Heat the wafer in a furnace at a lower temperature for a longer duration
(e.g., 900°C for 15-30 minutes).[15]

Workflow Diagram: Ion Implantation
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Caption: Workflow for the boron ion implantation process.

Thermal Diffusion
Thermal diffusion is a well-established doping technique where dopant atoms are introduced

into the silicon wafer at high temperatures (typically 900-1100°C).[16] The process relies on a

concentration gradient, causing boron atoms to diffuse from a source into the silicon. The

surface concentration is often limited by the solid solubility of boron in silicon at a given

temperature.[17][18]

Key Applications:

Formation of deep wells in CMOS processes.

Doping of p-type emitters in solar cells.[19]

Creation of heavily doped p+ layers for ohmic contacts.
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Diffusion Sources
Boron diffusion can be performed using solid, liquid, or gaseous sources.

Solid Sources: Boron Nitride (BN) wafers are a common solid source.[18] They are placed in

proximity to the silicon wafers in a furnace. At high temperatures, B₂O₃ sublimes from the

source and reacts with the silicon surface to form a borosilicate glass (BSG) layer, which

then acts as the diffusion source.[18]

Liquid Sources: Boron Tribromide (BBr₃) is a widely used liquid source.[20][21] A carrier gas

(e.g., Nitrogen) is bubbled through the liquid BBr₃, and the resulting vapor is transported into

the diffusion furnace.

Gaseous Sources: Diborane (B₂H₆) is a gaseous source, typically diluted in an inert gas. It is

highly toxic and pyrophoric, requiring extensive safety precautions.[16]

Quantitative Data for Boron Thermal Diffusion
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Parameter Typical Range Unit Notes

Diffusion Temperature 900 - 1100 °C

Higher temperatures

result in higher solid

solubility and faster

diffusion.[22][23]

Diffusion Time 15 - 120 minutes

Longer times lead to

deeper junctions.[18]

[22]

Surface Concentration 1x10¹⁸ - 3x10²⁰ atoms/cm³

Typically limited by the

solid solubility of

boron at the process

temperature.[17]

Junction Depth 0.5 - 10 µm

Generally produces

deeper junctions than

ion implantation.

Sheet Resistance 10 - 200 Ω/sq

Dependent on surface

concentration and

junction depth.

Experimental Protocol: Two-Step Diffusion from Solid
Source (BN)
This protocol describes a common two-step diffusion process: a short "predeposition" step to

introduce a controlled amount of dopant near the surface, followed by a longer "drive-in" step to

push the dopants deeper into the wafer.

1. Wafer and Furnace Preparation:

Start with clean, n-type silicon wafers.
Perform a standard RCA clean or equivalent to remove organic and metallic contaminants.
If selective doping is needed, grow and pattern a silicon dioxide (SiO₂) layer to act as a
diffusion mask.
Load the silicon wafers and Boron Nitride (BN) source wafers into a quartz boat, alternating
them such that each silicon wafer faces a source wafer.
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Ramp the furnace temperature to the target for predeposition (e.g., 950°C) with a steady flow
of nitrogen (N₂).[18]

2. Predeposition Step:

Once the temperature is stable, push the boat into the center of the furnace.
Perform the predeposition diffusion for a set time (e.g., 15-30 minutes) in a nitrogen ambient.
[18] During this step, a thin, boron-rich borosilicate glass (BSG) layer forms on the wafer
surface.
Pull the boat from the furnace and allow it to cool.

3. BSG Removal:

The BSG layer must be removed before the drive-in step.
Etch the wafers in a dilute hydrofluoric acid (HF) solution (e.g., 10:1 DI water:HF) for 1-2
minutes until the surface is hydrophobic (de-wets).
Rinse thoroughly with deionized (DI) water and dry with nitrogen.

4. Drive-In Step:

Reload the silicon wafers (without the BN sources) into a clean furnace tube.
Ramp the temperature to the drive-in target (e.g., 1100°C).
Perform the drive-in diffusion for the desired time (e.g., 60 minutes). This step is often done
in an oxidizing ambient (O₂ or H₂O vapor). The growing oxide layer consumes silicon, and
the dopants are redistributed and diffused deeper into the bulk.
Pull the wafers from the furnace and allow them to cool. The final junction depth is
determined by both the predeposition and drive-in steps.

Workflow Diagram: Two-Step Thermal Diffusion
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Caption: Workflow for a two-step boron thermal diffusion process.

In-Situ Doping during Epitaxial Growth
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In-situ doping involves introducing the dopant gas during the single-crystal silicon growth

(epitaxy) process itself. This allows for the creation of uniformly doped layers with abrupt

interfaces and precise thickness control. Chemical Vapor Deposition (CVD) is the most

common method for silicon epitaxy.

Key Applications:

Growing heavily doped p+ substrate layers for epitaxial wafers.[24]

Creating complex structures like delta-doped layers or superlattices.

Forming the base layer in bipolar junction transistors (BJTs).

Quantitative Data for In-Situ Boron Doping
Parameter Typical Range Unit Notes

Growth Temperature 550 - 1100 °C

Lower temperatures

are used in Ultra-High

Vacuum CVD (UHV-

CVD).

Dopant Gas Diborane (B₂H₆) -
Highly diluted in a

carrier gas like H₂.

Dopant Concentration 1x10¹⁵ - 5x10¹⁹ atoms/cm³

Controlled by the

partial pressure of the

B₂H₆ gas.[25][26]

Growth Rate 0.1 - 1.0 µm/min

Can be affected by

the presence of the

dopant gas.

Layer Thickness 0.1 - 100 µm
Precisely controlled by

the growth time.[24]

Experimental Protocol: In-Situ Doping via CVD
Substrate Preparation:
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1. Start with a clean silicon substrate wafer.

2. Perform a pre-epitaxy clean, often including an HF dip to remove native oxide and

passivate the surface with hydrogen.

3. Load the substrate into the CVD reactor chamber.

Epitaxial Growth and Doping:

1. Evacuate the chamber and then backfill with a carrier gas (e.g., H₂).

2. Heat the substrate to the target growth temperature (e.g., 650°C).[25]

3. Introduce the silicon source gas (e.g., Silane, SiH₄, or Dichlorosilane, SiH₂Cl₂) into the

chamber to begin epitaxial growth.

4. Simultaneously, introduce a controlled flow of the dopant gas mixture (e.g., B₂H₆ diluted in

H₂).[25] The ratio of the dopant gas flow to the silicon source gas flow determines the final

boron concentration in the grown film.

5. Continue the process until the desired layer thickness is achieved. The doping profile is

typically very uniform throughout the grown layer.

Process Termination:

1. Shut off the source and dopant gas flows.

2. Cool the wafer down in an inert or H₂ ambient.

3. Remove the wafer from the chamber. No post-growth annealing is needed for activation,

as the boron atoms are incorporated into active lattice sites during growth.

Workflow Diagram: In-Situ Doping
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Caption: Workflow for in-situ boron doping during CVD epitaxial growth.

Comparison of Doping Techniques
Feature Ion Implantation Thermal Diffusion

In-Situ Doping
(Epitaxy)

Dose Control
Excellent (Precise,

repeatable)

Fair (Depends on

time, temp)

Good (Depends on

gas flow)

Depth Control
Excellent (Controlled

by energy)

Fair (Depends on

time, temp)

Excellent (Controlled

by growth)

Profile Shape
Gaussian (Can be

complex)

erfc or Gaussian

(Gradual)

Box-like (Uniform,

abrupt)

Throughput
High (Single wafer

processing)

High (Batch

processing)
Low to Medium

Crystal Damage
High (Requires

anneal)
Low

Very Low (High quality

crystal)

Max Concentration
Can exceed solid

solubility

Limited by solid

solubility

Limited by solid

solubility

Conformality
Line-of-sight

(Shadowing effects)
Excellent (Isotropic)

Excellent (Follows

surface)

Thermal Budget
Low (Implant) + High

(Anneal)
Very High High

Complexity/Cost High Medium High
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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